

The Role of CCR8 in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IPG7236

Cat. No.: B15073280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 8 (CCR8) has emerged as a pivotal player in the complex landscape of the tumor microenvironment (TME). Predominantly expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 is instrumental in orchestrating an immunosuppressive milieu that fosters tumor growth and immune evasion. The interaction of CCR8 with its primary ligand, CCL1, within the TME triggers a signaling cascade that enhances the recruitment and functional potency of Tregs, thereby dampening anti-tumor immune responses. This selective expression profile and its critical role in immune suppression have positioned CCR8 as a highly promising therapeutic target for novel cancer immunotherapies. This technical guide provides a comprehensive overview of the biology of CCR8 in the TME, including its expression, signaling pathways, and functional implications, supplemented with detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to CCR8

CCR8, also known as CD198, is a G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.^[1] In the context of oncology, its significance is primarily attributed to its high and selective expression on tumor-infiltrating Tregs across a wide array of solid tumors.^{[2][3]} These CCR8+ Tregs represent a highly activated and potently suppressive subset of regulatory T cells that are strongly associated with poor prognosis in various cancers.^{[4][5]}

CCR8 Expression in the Tumor Microenvironment

The expression of CCR8 is a distinguishing feature of the immunosuppressive TME. While its expression is low on Tregs in peripheral blood and healthy tissues, it is significantly upregulated on Tregs that infiltrate tumors.[6] This differential expression makes CCR8 an attractive target for therapies aimed at selectively depleting tumor-resident Tregs without inducing systemic autoimmunity.[2]

Quantitative Analysis of CCR8 Expression

The following tables summarize the quantitative data on CCR8 expression in the TME from various studies.

Table 1: Percentage of CCR8+ Cells among Tumor-Infiltrating Tregs in Human Cancers

Cancer Type	Percentage of CCR8+ Tregs (Mean ± SD/Range)	Reference
Colorectal Cancer	63.6 ± 16.0%	[5]
Non-Small Cell Lung Cancer	~40%	[7]
Kidney Cancer	~80%	[8]
Various Solid Tumors	30 - 80%	[3]

Table 2: CCR8 Expression in Different T Cell Subsets in Human Tumors

T Cell Subset	Location	Percentage of CCR8+ Cells	Reference
Tregs (FOXP3+)	Tumor	High	[2][7]
Tregs (FOXP3+)	Peripheral Blood	Low	[6]
Conventional CD4+ T cells	Tumor	Low	[7]
CD8+ T cells	Tumor	Low/Negative	[7]

The CCR8 Signaling Pathway

The binding of chemokine ligands, primarily CCL1, to CCR8 initiates a signaling cascade that is crucial for the function of Tregs in the TME. This signaling enhances their suppressive capabilities and promotes their accumulation within the tumor.

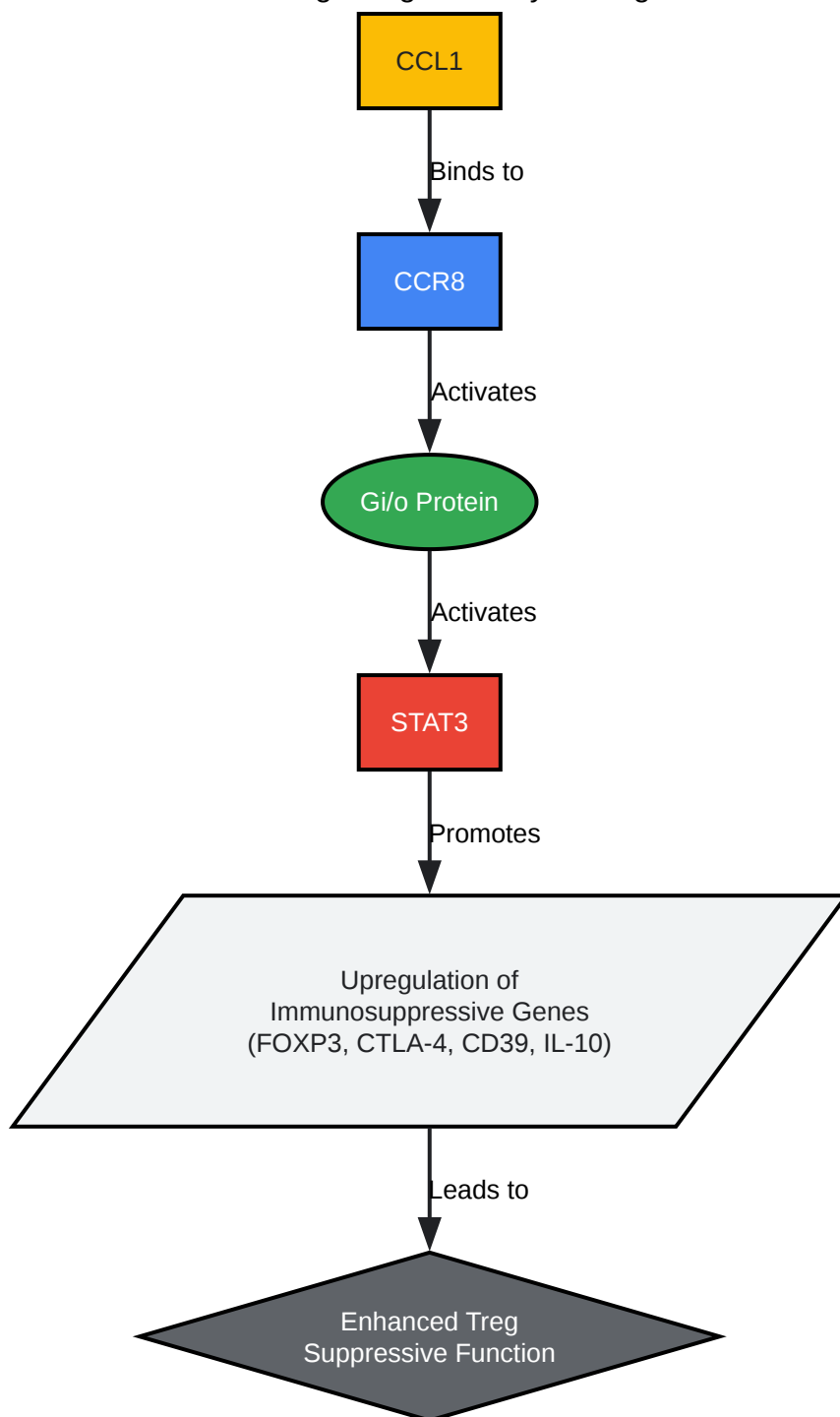
Ligands of CCR8 in the TME

The primary ligand for CCR8 is CCL1.[\[1\]](#) Other ligands include CCL8, CCL16, and CCL18.[\[1\]](#) In the TME, CCL1 is secreted by various cell types, including tumor cells, cancer-associated fibroblasts (CAFs), and tumor-associated macrophages (TAMs).[\[9\]](#)

Intracellular Signaling Cascade

Upon ligand binding, CCR8, as a GPCR, couples to inhibitory G proteins (Gi). This interaction leads to downstream signaling events, including the activation of the STAT3 pathway.[\[10\]](#)[\[11\]](#) This signaling cascade ultimately results in the upregulation of key molecules associated with Treg suppressive function, such as FOXP3, the inhibitory receptor CTLA-4, the ectonucleotidase CD39, and the immunosuppressive cytokine IL-10.[\[10\]](#)[\[11\]](#)[\[12\]](#)

CCR8 Signaling Pathway in Tregs

[Click to download full resolution via product page](#)

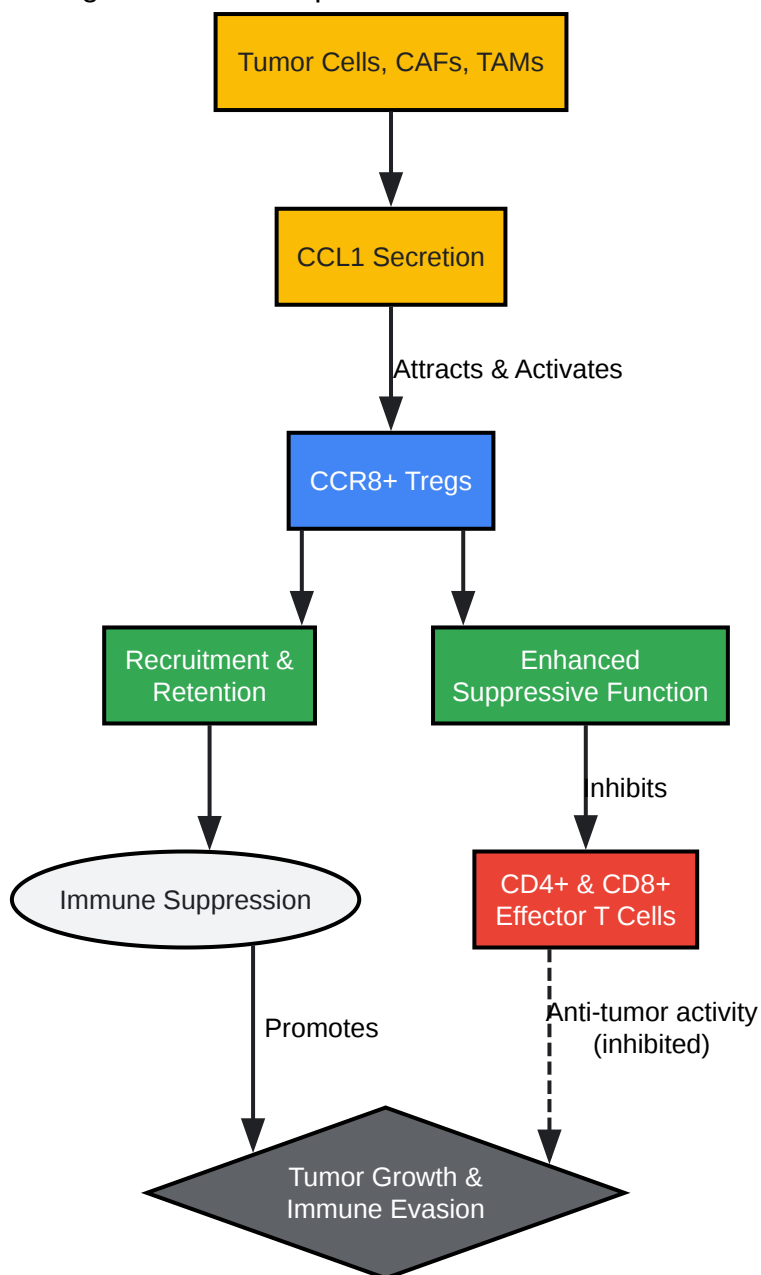
CCR8 signaling enhances Treg suppressive function.

Functional Role of CCR8 in the Tumor Microenvironment

The activation of the CCR8 pathway on tumor-infiltrating Tregs has several pro-tumoral consequences:

- **Recruitment and Retention of Tregs:** The CCL1-CCR8 axis is implicated in the recruitment and retention of Tregs within the TME, concentrating their immunosuppressive activity at the tumor site.
- **Enhanced Immunosuppressive Activity:** CCR8 signaling potentiates the ability of Tregs to suppress the proliferation and effector functions of anti-tumor CD4+ and CD8+ T cells.[\[4\]](#)
- **Promotion of an Immunosuppressive Milieu:** By upregulating molecules like CD39 and IL-10, CCR8+ Tregs contribute to the generation of an immunosuppressive TME, further hampering anti-cancer immunity.[\[10\]](#)[\[11\]](#)
- **Correlation with Poor Prognosis:** High infiltration of CCR8+ Tregs is associated with poor clinical outcomes and resistance to immunotherapy in several cancer types.[\[4\]](#)[\[5\]](#)

Logical Relationship of CCR8's Role in the TME

[Click to download full resolution via product page](#)

CCR8's central role in fostering an immunosuppressive TME.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of CCR8 in the TME.

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

A critical first step for analyzing CCR8+ Tregs is the efficient isolation of lymphocytes from solid tumor tissue.

Materials:

- Fresh tumor tissue
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase Type IV (e.g., 1 mg/mL)
- DNase I (e.g., 100 U/mL)
- 70 µm and 40 µm cell strainers
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)

Protocol:

- Mince the fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI 1640.
- Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV, and DNase I.
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Filter the cell suspension through a 70 µm cell strainer to remove large debris.
- Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.
- Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque PLUS.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the lymphocyte layer (buffy coat) and wash with PBS.
- The isolated TILs are now ready for downstream applications like flow cytometry.[\[13\]](#)[\[14\]](#)

Multicolor Flow Cytometry for CCR8+ Treg Analysis

Materials:

- Isolated TILs
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (see Table 3 for examples)
- Live/dead stain (e.g., Zombie Aqua™)
- Intracellular staining buffer set (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)
- Flow cytometer

Table 3: Example Antibody Panel for Human CCR8+ Treg Analysis

Target	Fluorochrome	Clone
CD45	BUV395	HI30
Live/Dead	Zombie Aqua	-
CD3	APC-H7	SK7
CD4	BV786	SK3
CD8	BV650	SK1
CD25	PE-Cy7	M-A251
FOXP3	Alexa Fluor 647	259D/C7
CCR8	PE	L263G8

Protocol:

- Resuspend isolated TILs in FACS buffer.
- Stain with a live/dead dye according to the manufacturer's protocol to exclude dead cells.
- Block Fc receptors with an Fc blocking reagent for 10-15 minutes at 4°C.
- Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD25, CCR8) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions.
- Add the intracellular antibody (anti-FOXP3) and incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire on a flow cytometer.

- Gating Strategy: Gate on live, single cells, then CD45+ leukocytes. From the CD45+ population, gate on CD3+ T cells, then CD4+ T helper cells. Within the CD4+ population, identify Tregs as CD25+ and FOXP3+. Finally, determine the percentage of CCR8+ cells within the Treg population.^{[2][7]}

Immunohistochemistry (IHC) for CCR8 in FFPE Tissue

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against CCR8
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen system
- Hematoxylin for counterstaining
- Mounting medium

Protocol:

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
- Block non-specific antibody binding with blocking buffer for 30-60 minutes.
- Incubate with the primary anti-CCR8 antibody overnight at 4°C.
- Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
- Develop the signal with DAB substrate until the desired stain intensity is reached.
- Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
- Analysis: CCR8-positive cells will show brown staining. The localization and intensity of staining within the tumor and stromal compartments should be assessed.

In Vitro Treg Suppression Assay

Materials:

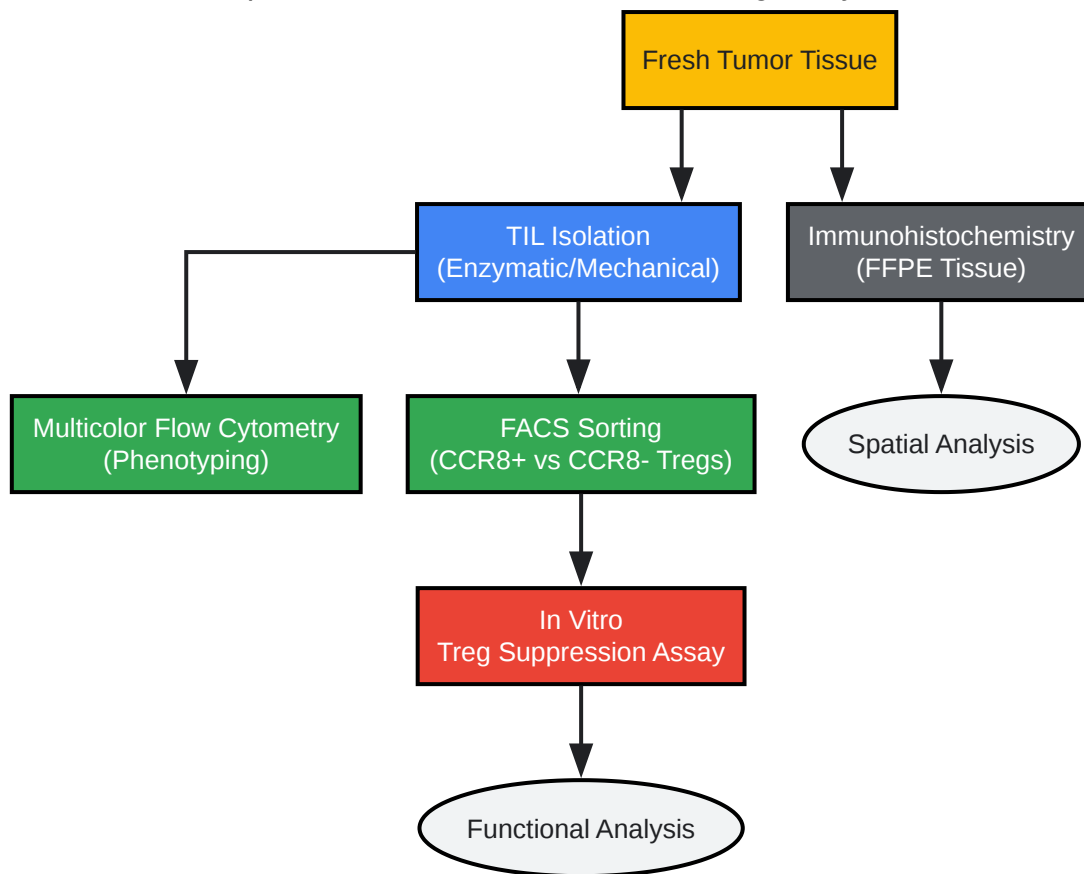
- Isolated CCR8+ and CCR8- Tregs (sorted from TILs)
- Responder CD4+ or CD8+ T cells (Tresp)
- Cell proliferation dye (e.g., CellTrace™ Violet)
- T cell activation beads (e.g., anti-CD3/CD28 beads) or antigen-presenting cells (APCs) and soluble anti-CD3
- Complete RPMI 1640 medium
- 96-well round-bottom plates

Protocol:

- Label the responder T cells with a cell proliferation dye according to the manufacturer's protocol.

- Plate the labeled responder T cells at a constant number (e.g., 5×10^4 cells/well) in a 96-well plate.
- Add varying numbers of sorted CCR8+ or CCR8- Tregs to the wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
- Include control wells with responder T cells alone (no Tregs) and unstimulated responder T cells.
- Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 and APCs.
- Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
- Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry based on the dilution of the proliferation dye.
- Analysis: The percentage of suppression is calculated by comparing the proliferation of responder T cells in the presence of Tregs to the proliferation of responder T cells alone.[\[11\]](#)

Experimental Workflow for CCR8+ Treg Analysis



[Click to download full resolution via product page](#)

Workflow for the characterization of CCR8+ Tregs.

Therapeutic Targeting of CCR8

The selective expression of CCR8 on tumor-infiltrating Tregs makes it an ideal target for cancer immunotherapy. The primary therapeutic strategy involves the development of monoclonal antibodies that can deplete CCR8+ Tregs within the TME. Preclinical studies have shown that anti-CCR8 antibodies can lead to tumor regression, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.

Conclusion

CCR8 plays a critical and multifaceted role in shaping the immunosuppressive tumor microenvironment, primarily through its high expression on and function in tumor-infiltrating regulatory T cells. The wealth of preclinical data underscores the potential of CCR8 as a

transformative target in oncology. A thorough understanding of its biology, coupled with robust experimental methodologies as outlined in this guide, is essential for the successful clinical translation of CCR8-targeted therapies. Continued research in this area holds the promise of developing novel and effective immunotherapeutic strategies for a wide range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C8Mab-21: A novel anti-human CCR8 monoclonal antibody for flow cytometry [accscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sonybiotechnology.com [sonybiotechnology.com]
- 12. Isolation and Analysis of Tumor-Infiltrating Treg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 14. biocompare.com [biocompare.com]

- To cite this document: BenchChem. [The Role of CCR8 in the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15073280#what-is-the-role-of-ccr8-in-tumor-microenvironment\]](https://www.benchchem.com/product/b15073280#what-is-the-role-of-ccr8-in-tumor-microenvironment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com